molecular formula C11H16N2O B2962157 4-(Diethylamino)benzaldehyde oxime CAS No. 213545-01-8

4-(Diethylamino)benzaldehyde oxime

Cat. No. B2962157
CAS RN: 213545-01-8
M. Wt: 192.262
InChI Key: DHNWBEYWLRLFHM-UHFFFAOYSA-N
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Description

4-(Diethylamino)benzaldehyde oxime is an organic compound with the molecular formula C11H16N2O . It is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione by using aqueous methylamine as a reagent .


Synthesis Analysis

The synthesis of oximes like 4-(Diethylamino)benzaldehyde oxime often involves a condensation reaction between an aldehyde and hydroxylamine . In this case, the aldehyde functional group in benzaldehyde reacts with hydroxylamine to form the oxime .


Molecular Structure Analysis

The molecular structure of 4-(Diethylamino)benzaldehyde oxime consists of a benzene ring substituted with a diethylamino group and an oxime group .


Physical And Chemical Properties Analysis

4-(Diethylamino)benzaldehyde appears as dark brown to green coarse crystals . It has a molecular weight of 177.24 . It has a boiling point of 174 °C at 7 mmHg and a melting point of 37-41 °C .

Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase (ALDH)

4-(Diethylamino)benzaldehyde oxime: is known for its potent inhibition of cytosolic (class 1) aldehyde dehydrogenase (ALDH) in vitro . This inhibition is crucial because ALDH plays a significant role in the metabolism of aldehydes into acids and is involved in the detoxification of aldehydes within the body.

Antiproliferative Activity in Cancer Research

The compound has been studied for its impact on ALDH activity and antiproliferative activity in prostate cancer . It has shown potential in increasing the efficacy of chemotherapy drugs like cyclophosphamide by overcoming drug resistance in cancer cells characterized by high ALDH content .

Organic Synthesis Building Block

As an organic building block, this compound is utilized in the synthesis of more complex organic molecules. Its reactivity with other chemical entities makes it a valuable starting material in organic synthesis .

Safety and Hazards

4-(Diethylamino)benzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic in contact with skin . It is advised to avoid all personal contact, including inhalation . Use in a well-ventilated area and avoid dust formation .

Mechanism of Action

Target of Action

The primary target of 4-(Diethylamino)benzaldehyde oxime is the enzyme Aldehyde Dehydrogenase (ALDH) . ALDH plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids . This enzyme is overexpressed in various tumor types, making it a potential target for therapeutic intervention .

Mode of Action

4-(Diethylamino)benzaldehyde oxime interacts with its target, ALDH, by acting as a reversible inhibitor . The nitrogen in the oxime acts as a nucleophile, attacking the partially positive carbon in the carbonyl group of the enzyme . This interaction results in the formation of an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The inhibition of ALDH by 4-(Diethylamino)benzaldehyde oxime affects the aldehyde metabolism pathway. By inhibiting ALDH, the compound prevents the oxidation of aldehydes, leading to an accumulation of aldehydes in the cell . This can disrupt normal cellular processes and lead to cell death, particularly in cells that overexpress ALDH, such as cancer cells .

Result of Action

The result of the action of 4-(Diethylamino)benzaldehyde oxime is the inhibition of ALDH, leading to an accumulation of aldehydes in the cell . This can disrupt normal cellular processes and lead to cell death, particularly in cells that overexpress ALDH, such as cancer cells .

Action Environment

The action of 4-(Diethylamino)benzaldehyde oxime can be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in organic solvents like ethanol and ether . Therefore, the presence and concentration of these solvents can affect the compound’s action, efficacy, and stability. Additionally, the compound is sensitive to air , suggesting that its stability and efficacy might be affected by exposure to air.

properties

IUPAC Name

(NE)-N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNWBEYWLRLFHM-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Diethylamino)benzaldehyde oxime

CAS RN

54376-65-7
Record name 54376-65-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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